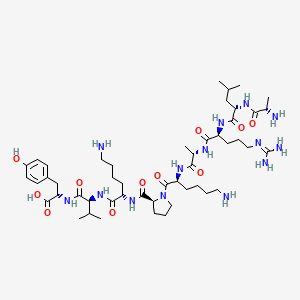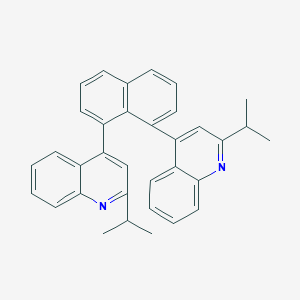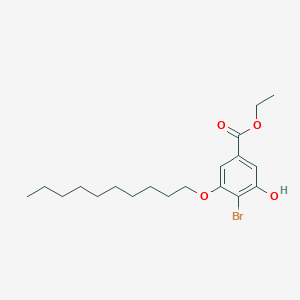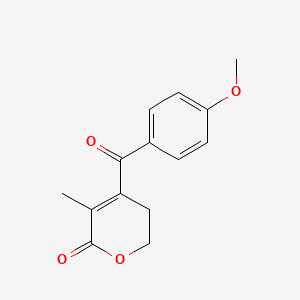![molecular formula C11H15ClN2O B12541829 N-[3-(4-Chloroanilino)propyl]-N-methylformamide CAS No. 821780-02-3](/img/structure/B12541829.png)
N-[3-(4-Chloroanilino)propyl]-N-methylformamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-Chloroanilino)propyl]-N-methylformamide is a chemical compound with the molecular formula C11H15ClN2O It is characterized by the presence of a chloroaniline group attached to a propyl chain, which is further connected to a methylformamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Chloroanilino)propyl]-N-methylformamide typically involves the reaction of 4-chloroaniline with N-methylformamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include anhydrous tetrahydrofuran (THF), 1,4-dioxane, and toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
N-[3-(4-Chloroanilino)propyl]-N-methylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the chloroaniline group to aniline.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
N-[3-(4-Chloroanilino)propyl]-N-methylformamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[3-(4-Chloroanilino)propyl]-N-methylformamide involves its interaction with specific molecular targets. The chloroaniline group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Chloroaniline: A simpler compound with similar structural features but lacking the propyl and methylformamide groups.
N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide: A related compound with additional functional groups.
Uniqueness
N-[3-(4-Chloroanilino)propyl]-N-methylformamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
821780-02-3 |
|---|---|
分子式 |
C11H15ClN2O |
分子量 |
226.70 g/mol |
IUPAC 名称 |
N-[3-(4-chloroanilino)propyl]-N-methylformamide |
InChI |
InChI=1S/C11H15ClN2O/c1-14(9-15)8-2-7-13-11-5-3-10(12)4-6-11/h3-6,9,13H,2,7-8H2,1H3 |
InChI 键 |
YENPBWLEMHNOHM-UHFFFAOYSA-N |
规范 SMILES |
CN(CCCNC1=CC=C(C=C1)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12541751.png)


![1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12541776.png)

![4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one](/img/structure/B12541782.png)
![{4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone](/img/structure/B12541787.png)

![[2-(Dibenzo[b,d]thiophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12541805.png)
![5-[2-(4-Chlorophenyl)-2-oxoethylidene]oxolan-2-one](/img/structure/B12541818.png)

![Thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12541821.png)
